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identifying and mitigating off-target effects of CC-671

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Compound of Interest		
Compound Name:	CC-671	
Cat. No.:	B606530	Get Quote

Technical Support Center: CC-671

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of **CC-671**.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of CC-671?

A1: **CC-671** is a potent dual inhibitor of Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1][2] Its anti-cancer activity is primarily attributed to the inhibition of these two kinases.[1]

Q2: What are the known off-target effects of **CC-671**?

A2: The most well-characterized off-target effect of **CC-671** is its interaction with the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1][3] **CC-671** acts as a reversal agent for ABCG2-mediated multidrug resistance by inhibiting its efflux function.[1][3] Additionally, in vitro binding assays in HCT-116 cell lysates have shown that at a concentration of 3 μ M, **CC-671** can bind to Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Beta (PIP4K2B, referred to as PIP4K22 in the source), and c-Jun N-terminal Kinase (JNK) with 75% or more cellular binding.[4]



Q3: How does CC-671 inhibit the ABCG2 transporter?

A3: **CC-671** inhibits the drug efflux activity of the ABCG2 transporter, leading to an increased intracellular concentration of chemotherapeutic drugs that are substrates of ABCG2.[1][3] Mechanistically, **CC-671** stimulates the ATPase activity of ABCG2, which suggests it may act as a substrate that competitively inhibits the transport of other drugs.[1] Molecular docking studies indicate a high binding affinity of **CC-671** to the drug-binding site within the transmembrane domain of ABCG2.[1]

Q4: What are the downstream signaling pathways affected by the primary targets of **CC-671**?

A4:

- TTK (Mps1): TTK is a key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[5][6] It is involved in the phosphorylation of several proteins, including MAD1L1, CDCA8, and KNL1, to activate the SAC in response to improper microtubule-kinetochore attachments.[7] TTK has also been shown to regulate the Akt-mTOR signaling pathway, which is crucial for cell proliferation and apoptosis.[8]
- CLK2: CLK2 is a dual-specificity kinase that plays a significant role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[9][10] This phosphorylation is essential for the proper assembly of the spliceosome and the selection of splice sites.[9] Dysregulation of CLK2-mediated splicing can affect the expression of numerous genes and has been implicated in cancer progression.[11] CLK2 has also been suggested to be involved in the Hippo and Notch signaling pathways.[11][12]

Q5: What experimental approaches can be used to identify potential off-target effects of **CC-671**?

A5: A multi-pronged approach is recommended:

- Kinase Profiling: Techniques like the KINOMEscan® assay can be used to screen CC-671
 against a large panel of kinases to identify potential off-target interactions in a competitive
 binding assay format.[13][14]
- Cellular Thermal Shift Assay (CETSA): This method allows for the assessment of target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand



binding.[15] It can be used to confirm both on-target and potential off-target binding in a cellular context.

Proteomics: Mass spectrometry-based proteomic analyses of cells treated with CC-671 can provide a global view of changes in protein expression and post-translational modifications, offering insights into affected pathways and potential off-target-driven cellular responses.[12]
 [16][17]

Quantitative Data Summary

Table 1: In Vitro Potency of CC-671

Target	IC50 (μM)	
ттк	0.005	
CLK2	0.006	
Data from MedchemExpress[4]		

Table 2: Potential Off-Target Kinases of CC-671 Identified in HCT-116 Cell Lysates

Potential Off-Target	Cellular Binding at 3 µM	
CAMKK2	≥ 75%	
PIP4K2B (PIP4K22)	≥ 75%	
JNK	≥ 75%	
Data from MedchemExpress based on a cellular binding assay.[4]		

Experimental ProtocolsIn Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of **CC-671** against a purified kinase.



Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- CC-671 stock solution (in DMSO)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- [y-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
- 96-well plates
- Phosphocellulose paper and wash buffer (for radiometric assay)
- Plate reader (scintillation counter or luminometer)

Procedure:

- Prepare serial dilutions of **CC-671** in kinase reaction buffer. Include a DMSO-only control.
- In a 96-well plate, add the kinase and its specific substrate to each well.
- Add the serially diluted CC-671 or DMSO control to the respective wells and incubate for a
 predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for ADP-Glo[™] assay) to each well.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction. For a radiometric assay, this can be done by adding phosphoric acid. For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™



reagent.

- For Radiometric Assay: a. Spot a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.
- For ADP-Glo[™] Assay: a. Follow the manufacturer's protocol to add the kinase detection reagent. b. Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition for each CC-671 concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the CC-671 concentration and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing the target engagement of **CC-671** in intact cells.

Materials:

- Cultured cells of interest
- **CC-671** stock solution (in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS) with protease inhibitors
- PCR tubes or 96-well PCR plate
- · Thermal cycler
- Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
- Centrifuge



- SDS-PAGE and Western blotting reagents
- Primary antibody against the protein of interest
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate and imaging system

Procedure:

- Seed cells and grow to an appropriate confluency.
- Treat the cells with the desired concentration of CC-671 or DMSO (vehicle control) in cell culture medium for a specified time (e.g., 1-2 hours) at 37°C.
- Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
- Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.
- Cool the samples to room temperature.
- Lyse the cells using a suitable method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath).
- Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Carefully collect the supernatant (soluble fraction).
- Analyze the amount of the target protein in the soluble fraction by Western blotting.
- Quantify the band intensities and plot the percentage of soluble protein against the temperature for both the CC-671-treated and DMSO-treated samples.



• A shift in the melting curve to a higher temperature in the **CC-671**-treated sample indicates thermal stabilization and thus, target engagement.

Troubleshooting Guides

Troubleshooting In Vitro Kinase Assays

Issue	Possible Cause(s)	Suggested Solution(s)
High background signal	- Non-specific binding of [γ- ³² P]ATP to the substrate or plate Autophosphorylation of the kinase.	- Increase the number of washes for the phosphocellulose paper Include a control reaction without the substrate to measure autophosphorylation Optimize the substrate concentration.
Low signal or no activity	- Inactive kinase or substrate Suboptimal reaction conditions (pH, MgCl ₂ , ATP concentration) Incorrect incubation time or temperature.	 - Use a new batch of kinase and substrate. - Perform a buffer optimization experiment. - Ensure the ATP concentration is near the Km for the kinase. - Optimize the reaction time and temperature.
Poor IC50 curve fit	- Inaccurate serial dilutions of CC-671 CC-671 precipitation at high concentrations Assay variability.	- Prepare fresh dilutions for each experiment Check the solubility of CC-671 in the assay buffer Increase the number of replicates.

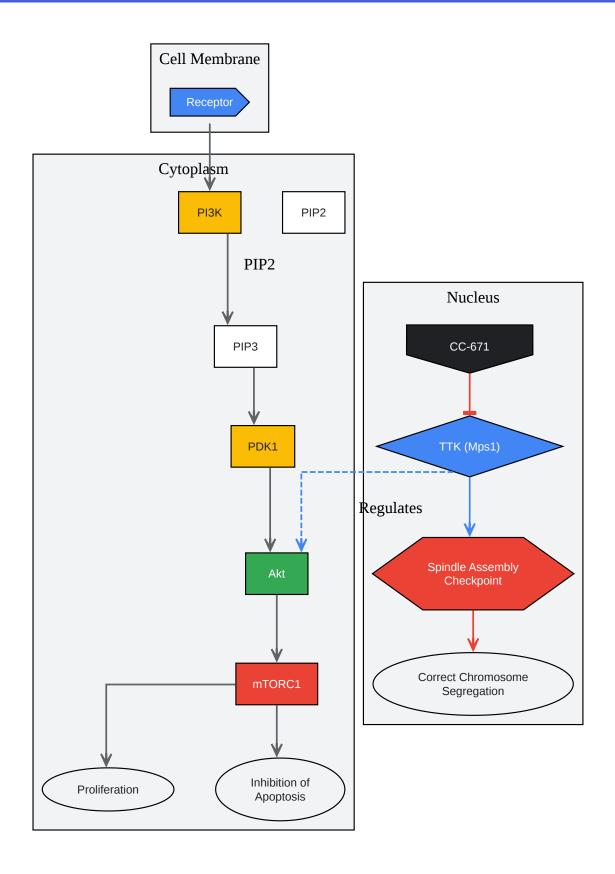
Troubleshooting Cellular Thermal Shift Assays (CETSA)



Issue	Possible Cause(s)	Suggested Solution(s)
No clear melting curve	- The protein is very stable or unstable The antibody has poor specificity or sensitivity.	- Extend the temperature range Validate the antibody with positive and negative controls Increase the amount of protein loaded for Western blotting.
No thermal shift observed with CC-671	- CC-671 does not bind to the target in the cellular environment Insufficient concentration or incubation time of CC-671 The binding of CC-671 does not significantly alter the thermal stability of the protein.	- Confirm target engagement with an orthogonal method Perform a dose-response and time-course experiment for CC-671 treatment This can be a valid negative result.
High variability between replicates	- Inconsistent cell numbers Incomplete cell lysis Inconsistent heating or sample processing.	- Ensure accurate cell counting for each sample Optimize the cell lysis protocol Use a thermal cycler with good temperature uniformity Be consistent with all pipetting and centrifugation steps.

Visualizations

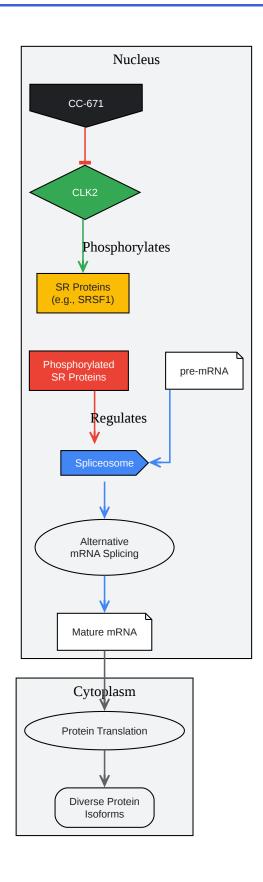




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Caption: TTK (Mps1) signaling pathway and its inhibition by CC-671.

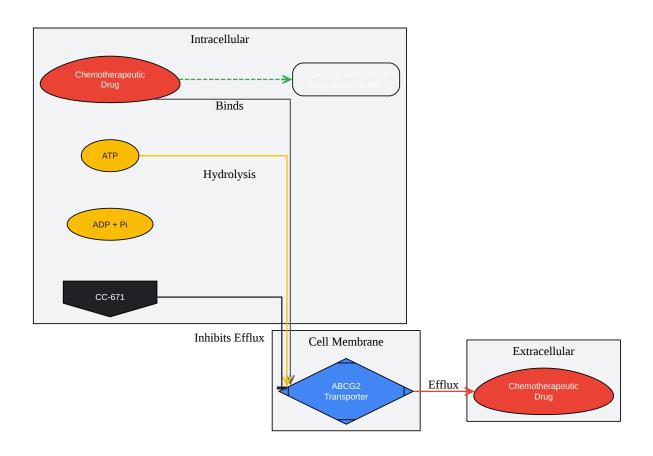




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Caption: CLK2 signaling in pre-mRNA splicing and its inhibition by CC-671.





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Troubleshooting & Optimization





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